molecular formula C36H70O3P+ B1598868 Phosphonic acid, di-9-octadecenyl ester CAS No. 64051-29-2

Phosphonic acid, di-9-octadecenyl ester

Cat. No.: B1598868
CAS No.: 64051-29-2
M. Wt: 581.9 g/mol
InChI Key: HBUROESZWYWHFQ-XPWSMXQVSA-N
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Description

Phosphonic acid, di-9-octadecenyl ester (CAS 64051-29-2), also known as dioctadec-9-enyl phosphonate, is an organophosphorus compound of significant interest in materials science research . It is characterized as a clear, colorless to light green liquid with an alcoholic odor . Its primary research application is as an effective antioxidant and stabilizer in polymer studies, where it helps to inhibit the degradation of materials . Organophosphonates like this ester are known for their stable carbon-phosphorus (C–P) bond and their versatile coordination and supramolecular properties, which make them valuable for designing functional materials . The phosphonate functional group is a stable bioisostere of the phosphate moiety, which broadens its investigative relevance . Researchers employ this compound and similar phosphonic acid derivatives in the development of advanced applications, including corrosion-resistant surface coatings, flame retardants, and as dispersing agents in nanotechnology and material science . This product is intended for laboratory research purposes only. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, nor for personal application.

Properties

CAS No.

64051-29-2

Molecular Formula

C36H70O3P+

Molecular Weight

581.9 g/mol

IUPAC Name

bis[(E)-octadec-9-enoxy]-oxophosphanium

InChI

InChI=1S/C36H70O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-40(37)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/q+1/b19-17+,20-18+

InChI Key

HBUROESZWYWHFQ-XPWSMXQVSA-N

SMILES

CCCCCCCCC=CCCCCCCCCO[P+](=O)OCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCO[P+](=O)OCCCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO[P+](=O)OCCCCCCCCC=CCCCCCCCC

physical_description

Liquid
Clear colorless to light green liquid with an alcoholic odor;  [Dover MSDS]

Origin of Product

United States

Preparation Methods

Detailed Preparation Procedure Example

A typical preparation of phosphonic acid, di-9-octadecenyl ester might proceed as follows:

Step Reagents & Conditions Description
1 Phosphoryl chloride + 2 equiv. 9-octadecenol, base (e.g., pyridine), anhydrous solvent (e.g., dichloromethane), 0-5°C to room temperature Esterification reaction forming diester with release of HCl neutralized by base
2 Workup: aqueous quench, extraction, drying over anhydrous MgSO4 Isolation of crude diester
3 Purification by recrystallization or chromatography Obtain pure diester phosphonic acid ester

Alternatively, starting from dialkyl phosphonate:

Step Reagents & Conditions Description
1 Trialkyl phosphite + 9-octadecenyl bromide, reflux in toluene or other solvent Michaelis-Arbuzov reaction forming dialkyl phosphonate
2 Treatment with bromotrimethylsilane (TMSBr), room temperature, inert atmosphere McKenna dealkylation of dialkyl phosphonate to phosphonic acid ester
3 Methanolysis to convert silyl esters to free phosphonic acid ester Final deprotection step
4 Purification by solvent removal and recrystallization Pure phosphonic acid ester obtained

Analytical and Research Findings

  • Yield and Purity: The McKenna procedure typically yields phosphonic acids with high purity (>95%) and good yields (70–90%) due to mild reaction conditions and minimal side reactions.
  • Structural Confirmation: Characterization by NMR (31P, 1H, 13C), IR spectroscopy (P=O stretching), and mass spectrometry confirms the formation of the phosphonic acid ester with the expected P–C and P–O bonds.
  • Stability: Phosphonic acid esters with long alkyl chains like di-9-octadecenyl esters exhibit good thermal and chemical stability, making them suitable for applications in coatings and surfactants.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Phosphoryl chloride esterification POCl3 + 9-octadecenol Base (pyridine) Anhydrous, low temp to RT Direct ester formation, high reactivity Requires moisture control, corrosive reagents
Michaelis-Arbuzov + McKenna dealkylation Trialkyl phosphite + alkyl bromide TMSBr, MeOH Mild, inert atmosphere High purity, mild conditions Multi-step, requires brominated alkyl
Direct phosphorous acid method Phosphorous acid + alkene/alcohol Catalysts Specific conditions Simultaneous P–C and acid formation Less common for complex esters

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, di-9-octadecenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which phosphonic acid, di-9-octadecenyl ester exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby protecting polymers and other materials from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, di-9-octadecenyl ester is unique due to its long alkyl chains, which provide enhanced hydrophobicity and stability compared to shorter-chain phosphonates. This makes it particularly effective as a stabilizer in hydrophobic environments, such as in polymer matrices and coatings .

Q & A

Q. What are the recommended synthetic routes for preparing Phosphonic acid, di-9-octadecenyl ester, and how can reaction efficiency be optimized?

The Michaelis-Arbuzov reaction is a primary method, involving the reaction of alkyl bromides with trialkyl phosphites under controlled conditions. Key optimization parameters include stoichiometric ratios (e.g., excess phosphite to drive completion), temperature (typically 80–120°C), and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) ensures high purity, monitored by TLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation. ³¹P NMR specifically identifies the phosphonate group (δ ~20–30 ppm). Fourier-transform infrared spectroscopy (FTIR) validates ester linkages (C=O stretch ~1740 cm⁻¹) and P=O bonds (~1250 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (582.92 g/mol) and fragmentation patterns .

Q. What are the critical parameters for ensuring purity during purification?

Column chromatography using silica gel and a gradient of non-polar to moderately polar solvents (e.g., hexane:ethyl acetate 9:1) effectively separates impurities. Recrystallization from aprotic solvents like toluene at low temperatures enhances crystalline purity. Purity assessment via HPLC with UV detection at 210 nm is recommended .

Q. What storage conditions prevent degradation of this compound?

Store under anhydrous conditions in amber glass vials with inert gas (N₂ or Ar) to minimize hydrolysis. Temperature should be maintained at 2–8°C. Regular stability testing via NMR or TLC detects early degradation (e.g., free phosphonic acid formation) .

Advanced Research Questions

Q. How does hydrolysis under acidic vs. basic conditions affect the stability and degradation products of this compound?

Under acidic conditions (e.g., HCl/THF), ester cleavage proceeds via protonation of the oxygen, yielding olefinic alcohols and phosphonic acid. In basic media (e.g., NaOH/MeOH), nucleophilic hydroxide attack generates phosphate salts. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products, while kinetic studies (pH vs. rate) elucidate mechanisms .

Q. What strategies resolve discrepancies in reported reactivity of phosphonic esters in cross-coupling reactions?

Contradictory catalytic efficiencies (e.g., Pd vs. Ni systems) arise from steric hindrance of the dioleyl chains. Systematic studies comparing solvent polarity (DMF vs. toluene), ligand architecture (mono- vs. bidentate), and substrate ratios isolate steric/electronic factors. In situ ³¹P NMR tracks reaction progress .

Q. How can computational methods predict interactions of this compound with metal surfaces in corrosion inhibition?

Density functional theory (DFT) models adsorption energies and binding configurations on Fe or Al surfaces. Simulated vibrational spectra (IR) align with experimental data to validate monolayer formation. Electrochemical impedance spectroscopy (EIS) quantifies corrosion inhibition efficiency in saline environments .

Q. What mechanistic insights explain its role in modifying polymer matrices for thermal stability?

As a plasticizer, it reduces glass transition temperature (Tg) by disrupting polymer chain interactions, observed via differential scanning calorimetry (DSC). As a cross-linker, it enhances thermal stability (thermogravimetric analysis, TGA) by forming phosphonate bridges. X-ray photoelectron spectroscopy (XPS) confirms covalent bonding to polymer backbones .

Q. How do structural analogs like bis(9Z-octadecenoylglycero)phosphonic acid differ in biological activity?

The glycerol backbone in analogs introduces hydrophilic regions, altering membrane permeability. Comparative studies using cell viability assays (MTT) and fluorescence microscopy reveal differences in cytotoxicity and cellular uptake. Molecular dynamics simulations model lipid bilayer interactions .

Q. What are the challenges in quantifying trace degradation products in environmental samples?

Matrix interference (e.g., lipids in soil) complicates LC-MS detection. Solid-phase extraction (SPE) with C18 cartridges improves sensitivity. Isotope dilution using deuterated internal standards (e.g., D₃-phosphonic acid) enhances accuracy. Method validation follows EPA guidelines for recovery rates (70–120%) .

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